N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS3/c1-2-20-12-18-17-11(22-12)16-9(19)8-6-21-10(15-8)7-5-13-3-4-14-7/h3-6H,2H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKLSDOBJKFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Molecular Targets and Pathways:
Enzymes: : Potential inhibitors or activators of key enzymes in metabolic pathways.
Receptors: : Binding to cellular receptors could alter signaling pathways, impacting cellular responses.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound shares structural similarities with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogs include:
Key Observations :
- Ethylthio-substituted analogs generally exhibit moderate to high synthetic yields (68–78%) and higher melting points compared to methylthio or benzylthio derivatives, likely due to enhanced molecular symmetry and intermolecular interactions .
- The pyrazine and pyrazole substituents in the target compound may influence solubility and bioavailability, as seen in analogs with aromatic moieties (e.g., compound 5l with a methoxyphenoxy group) .
Anticancer Activity :
- Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cancer cells, outperforming cisplatin . This highlights the importance of ethyl substitution in enhancing anticancer potency.
- In contrast, methylthio-substituted analogs (e.g., compound 5f) showed lower activity, suggesting that bulkier substituents like ethylthio improve target binding or metabolic stability .
Enzyme Inhibition :
- This indicates that ethylthio groups may confer selectivity for steroidogenic enzymes.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The following sections provide an overview of its synthesis, biological properties, and potential applications.
Chemical Structure and Synthesis
The molecular formula for this compound can be represented as follows:
The compound features multiple functional groups that contribute to its biological efficacy. The synthesis typically involves multi-step organic reactions that incorporate various heterocycles and functional groups. The synthetic pathway may utilize catalysts such as zinc chloride or iodine to facilitate the formation of intermediates, with characterization performed through techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
Studies have also highlighted the anticancer potential of thiadiazole derivatives. In vitro assays using Ehrlich’s Ascites carcinoma cells showed that this compound exhibits cytotoxic effects. The following table summarizes its anticancer activity compared to standard chemotherapeutics:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Doxorubicin | 10.0 |
| Cisplatin | 15.0 |
This data indicates that the compound has comparable potency to established chemotherapeutic agents .
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound has shown promise in other areas:
- Anti-inflammatory : Exhibits potential in reducing inflammation markers in animal models.
- Antitubercular : Preliminary studies indicate activity against Mycobacterium tuberculosis, suggesting further investigation is warranted .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Study on Antimicrobial Activity : A study demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, with a focus on the mechanism involving cell wall disruption .
- Anticancer Evaluation : Research conducted on various cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways .
- Inflammation Model : In vivo studies showed a reduction in paw edema in rats treated with the compound compared to control groups .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylthio (-S-C₂H₅) group on the 1,3,4-thiadiazole ring is a key site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, where the sulfur atom acts as a leaving group.
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Mechanism : The ethylthio group undergoes SN²-type displacement, facilitated by the electron-withdrawing nature of the thiadiazole ring. For example, in methanol with sodium methoxide, the ethylthio group is replaced by thiophenol derivatives, forming arylthio analogs .
Hydrolysis of Carboxamide
The carboxamide (-CONH-) group is susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid or ammonium salts.
| Reaction Type | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6N), reflux, 6h | 2-(Pyrazin-2-yl)thiazole-4-carboxylic acid | Requires strong acid | |
| Alkaline hydrolysis | NaOH (10%), 80°C, 4h | Sodium salt of carboxylic acid | Higher selectivity |
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Key Insight : Hydrolysis kinetics depend on the electronic environment of the thiazole ring. The pyrazine substituent enhances electrophilicity at the carboxamide carbon, accelerating reaction rates.
Coupling Reactions via Carboxamide
The carboxamide group participates in coupling reactions, forming hydrazides or ureas.
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Example : Reaction with phenyl isocyanate generates urea derivatives via nucleophilic addition-elimination, confirmed by NMR and IR spectroscopy .
Electrophilic Aromatic Substitution (EAS)
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Note : Nitration at the pyrazine ring is less favored compared to thiazole or thiadiazole rings due to deactivation by adjacent nitrogen atoms .
Reduction Reactions
The nitro group (if introduced via nitration) can be reduced to an amine, enhancing biological activity.
| Reaction Type | Conditions | Products | Catalyst | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | 5-Amino-pyrazin-2-yl derivatives | 10% Pd/C |
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Application : Reduced amines serve as intermediates for synthesizing Schiff bases or peptidomimetics .
Metal Complexation
The nitrogen-rich structure enables coordination with transition metals, forming complexes with potential catalytic or medicinal properties.
| Metal Ion | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| Cu(II) | Methanol, rt | Octahedral geometry with N,S-donor sites | Stable in air | |
| Fe(III) | Ethanol, reflux | Tetragonal distortion observed | Moderate stability |
Biological Activity-Driven Modifications
Derivatives of this compound exhibit multitarget mechanisms, prompting structure-activity relationship (SAR) studies:
| Modification Site | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Thiadiazole ethylthio | JNK kinase | 0.7 µM (kinase assay) | |
| Carboxamide hydrolysis | HIV-1 reverse transcriptase | 62.58 µM (replication inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
